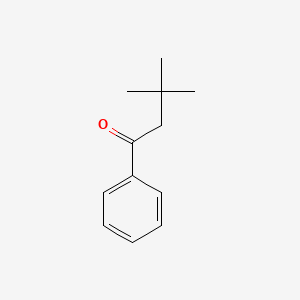

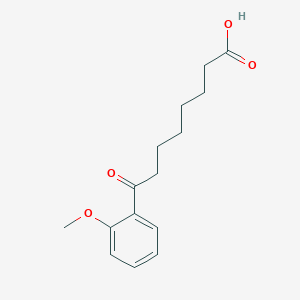

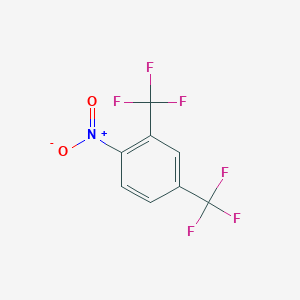

8-(2-Methoxyphenyl)-8-oxooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 8-methoxyquinolones, involves the preparation of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids. These compounds are synthesized and evaluated for their antibacterial activity. The synthesis process typically starts with commercially available chemicals of analytical reagent (AR) grade, which are used without further purification. The final crystalline products are obtained through evaporation of a solvent like ethanol at room temperature, followed by filtration, washing, and recrystallization to yield single crystals suitable for X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of a related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been determined using X-ray crystallography. The compound crystallizes in a monoclinic system with specific lattice parameters. The placement of hydrogen atoms in the structure is geometrically determined and refined using a riding model. This level of detail in molecular structure analysis is crucial for understanding the interactions and reactivity of the compound .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of 8-(2-Methoxyphenyl)-8-oxooctanoic acid, they do provide information on the antibacterial activity of similar compounds. The 8-methoxyquinolones exhibit significant antibacterial activity against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. This suggests that the methoxy group at the C8 position plays a role in the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyquinolones are influenced by the presence of the methoxy group and the quinolone structure. These compounds have been compared to other quinolones with classic substitutions at the C8 position, and it was found that the 8-methoxy derivatives have a reduced potential for side effects such as phototoxicity and cytotoxicity. The 8-ethoxy derivatives, while less active, have an even better safety profile. These findings suggest that the substitution pattern on the quinolone nucleus can significantly affect the compound's properties and biological activity [1

Applications De Recherche Scientifique

Molecular Design and Synthesis

A study by Zefirov et al. (2015) described the molecular design and attempted synthesis of a conjugate of 2-methoxyestradiol with adamantane, highlighting a three-step synthesis process that offers insights into the structural analogs and synthesis strategies of related compounds (Zefirov et al., 2015).

Corrosion Inhibition

Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid, revealing its high efficiency and providing insights into the adsorption behavior and inhibition mechanisms of related oxadiazole molecules (Bouklah et al., 2006).

Antioxidant and Antimicrobial Potential

Research on various ferulic acid dimers, including compounds with structural similarities to "8-(2-Methoxyphenyl)-8-oxooctanoic acid," showed their effectiveness as antioxidants and potential antimicrobials, underscoring the importance of accessing these diferulates for validating their presence in plants and their biological activities (He et al., 2020).

Novel Synthetic Pathways

Mollica et al. (2012) described a novel synthetic pathway for preparing asymmetrically protected diaminosuberic acid, utilizing (acyloxy)alkoxy promoiety as a protecting group. This research provides valuable methodology for the synthesis of complex organic compounds with potential applications in medicinal chemistry (Mollica et al., 2012).

Radiotracer Development

Lee et al. (2004) synthesized 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid as a novel radiotracer for evaluating medium chain fatty acid metabolism in the liver, demonstrating its potential in medical imaging and diagnostics (Lee et al., 2004).

Electrochemical Biosensing

Jia et al. (2015) developed a biosensor for the detection of 8-hydroxy-2'-deoxyguanosine, an oxidative DNA damage biomarker, utilizing the electrochemical properties of graphene and single-stranded DNA. This research highlights the application of "8-(2-Methoxyphenyl)-8-oxooctanoic acid" analogs in biosensing and diagnostic tools (Jia et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

8-(2-methoxyphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-19-14-10-7-6-8-12(14)13(16)9-4-2-3-5-11-15(17)18/h6-8,10H,2-5,9,11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHGFDFQZSHDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455148 |

Source

|

| Record name | 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Methoxyphenyl)-8-oxooctanoic acid | |

CAS RN |

898766-01-3 |

Source

|

| Record name | 2-Methoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)